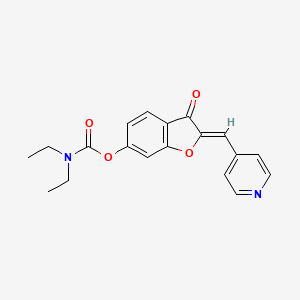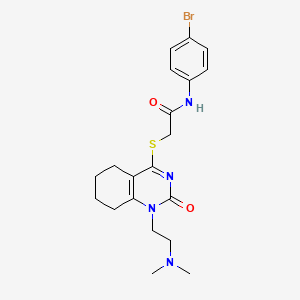![molecular formula C26H21N5O5 B2938078 N-(2H-1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide CAS No. 1185116-82-8](/img/structure/B2938078.png)
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including a benzodioxol group, a triazoloquinoxalinone group, and an acetamide group . These groups are common in many pharmaceuticals and bioactive compounds, suggesting that this compound may have biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like X-ray crystallography , but without specific data, I can’t provide a detailed analysis.Aplicaciones Científicas De Investigación
Positive Inotropic Activity
Triazoloquinoxaline derivatives have been synthesized and evaluated for their positive inotropic effects. These compounds have shown favorable activity in increasing stroke volume in isolated rabbit heart preparations, suggesting potential applications in treating heart failure. For instance, specific derivatives have been found to significantly increase stroke volume, indicating their potential as lead compounds for further cardiovascular drug development (Zhang et al., 2008).
Anticonvulsant Properties
Research has also explored the anticonvulsant activities of quinoxaline derivatives. Compounds synthesized from triazoloquinoxalines were evaluated using models of induced convulsions, where several demonstrated promising anticonvulsant activities. This suggests their potential application in developing new treatments for epilepsy and related seizure disorders (Alswah et al., 2013).
Antitumor Activity
The synthesis and evaluation of quinoxalinone analogues have shown significant in vitro antitumor activity against various cancer cell lines. These findings indicate that certain triazoloquinoxaline derivatives could serve as potent agents in cancer therapy, with broad spectrum antitumor activities observed in preliminary tests. This highlights their potential use in developing new anticancer drugs (Al-Suwaidan et al., 2016).
Synthesis and Structural Diversity
The chemical synthesis of these compounds involves various strategies, including Ugi four-component reactions and copper-catalyzed tandem reactions. These methods facilitate the rapid assembly of structurally complex and diverse triazoloquinoxaline scaffolds, enabling the exploration of their biological activities across different therapeutic areas (An et al., 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O5/c1-15-9-16(2)11-18(10-15)36-25-24-29-30(26(33)31(24)20-6-4-3-5-19(20)28-25)13-23(32)27-17-7-8-21-22(12-17)35-14-34-21/h3-12H,13-14H2,1-2H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEGBBDQJGVYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC6=C(C=C5)OCO6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B2937998.png)

![6-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(oxolan-2-yl)methyl]hexanamide](/img/structure/B2938002.png)

![3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B2938004.png)


![methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate](/img/structure/B2938008.png)
![ethyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2938009.png)
![2-[[1-(1-Methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2938012.png)
![N-(2-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2938015.png)
![(E)-4-(1,3-dioxoisoindolin-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2938016.png)

